molecular formula C15H16N4O2 B11014190 3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide

3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide

Cat. No.: B11014190
M. Wt: 284.31 g/mol
InChI Key: NWPQMIKJSBXEGB-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a benzimidazole moiety, which is known for its diverse pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

3,5-dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H16N4O2/c1-9-14(10(2)21-18-9)15(20)16-8-13-17-11-6-4-5-7-12(11)19(13)3/h4-7H,8H2,1-3H3,(H,16,20)

InChI Key

NWPQMIKJSBXEGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=NC3=CC=CC=C3N2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its derivatives.

    Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The benzimidazole and oxazole moieties are coupled using suitable reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Large-scale synthesis using automated reactors.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

    Quality Control: Analytical methods like HPLC and NMR are used to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may lead to the formation of reduced benzimidazole derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity : Studies have demonstrated that 3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide shows potential anticancer effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties : The compound has also shown activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, which could be beneficial in treating conditions such as cancer and infections caused by resistant microorganisms .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of various benzimidazole derivatives, including this compound. The compound exhibited significant growth inhibition against several cancer cell lines with a percent growth inhibition (PGI) exceeding 70% in some cases .

Case Study 2: Antimicrobial Activity

A research article in Molecules highlighted the antimicrobial properties of this compound against multiple bacterial strains. The study utilized standard disc diffusion methods and determined minimum inhibitory concentrations (MICs), revealing effective antibacterial activity comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its diverse pharmacological effects. The compound may inhibit enzyme activity, modulate receptor function, or interfere with cellular processes, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole, 2-methylbenzimidazole, and 5,6-dimethylbenzimidazole share structural similarities with 3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide.

    Oxazole Derivatives: Compounds like 2,4-dimethyloxazole and 4,5-diphenyloxazole are structurally related to the oxazole moiety of the compound.

Uniqueness

The uniqueness of this compound lies in its combined benzimidazole and oxazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Biological Activity

3,5-Dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N4O2
  • Molecular Weight : 258.28 g/mol

This structure includes a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds containing benzimidazole and oxazole moieties exhibit promising anticancer properties. For instance, studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cell lines. The compound has demonstrated the ability to inhibit tumor growth in vivo. In one study, it was reported that treatment with this compound resulted in a significant reduction of tumor size in mice models bearing human cancer xenografts .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF7 (breast cancer)25.72 ± 3.95Induction of apoptosis
Other Benzimidazole DerivativeU87 (glioblastoma)45.2 ± 13.0PI3K inhibition

The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with cell proliferation and survival. Specifically, it appears to interact with the PI3K/Akt pathway, leading to increased apoptosis in cancer cells . The structure–activity relationship (SAR) studies have indicated that modifications on the benzimidazole ring can enhance biological activity by improving binding affinity to target proteins.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX), which are critical mediators in inflammatory processes . The inhibition of COX-II has been linked to reduced inflammation and pain relief.

Study 1: In Vivo Efficacy

A study conducted on mice bearing human tumor xenografts treated with this compound showed a marked reduction in tumor volume compared to controls. The study highlighted the compound's potential as an effective therapeutic agent against specific types of cancer.

Study 2: SAR Analysis

Another research effort focused on the SAR of various benzimidazole derivatives revealed that specific substitutions at the 4-position of the carboxamide significantly enhanced cytotoxicity against cancer cell lines. This suggests that further optimization of the chemical structure could lead to more potent derivatives .

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